molecular formula C23H27N3O3S2 B15034221 4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B15034221
M. Wt: 457.6 g/mol
InChI Key: YEEBSYWQFHJYEJ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound characterized by:

  • A thiazol-2(3H)-ylidene core substituted with a 3-ethyl group and a 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety.
  • An aniline group para-substituted with an ethoxy (–OCH₂CH₃) group.

Properties

Molecular Formula

C23H27N3O3S2

Molecular Weight

457.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-ethyl-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C23H27N3O3S2/c1-3-26-22(17-30-23(26)24-19-9-11-20(12-10-19)29-4-2)18-7-13-21(14-8-18)31(27,28)25-15-5-6-16-25/h7-14,17H,3-6,15-16H2,1-2H3

InChI Key

YEEBSYWQFHJYEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)OCC)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to handle the complex multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations in Sulfonamide-Substituted Thiazoles

Key Analog 1 : N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline ()
  • Differences :
    • Sulfonyl Group : 4-Methylpiperidin-1-ylsulfonyl (vs. pyrrolidinylsulfonyl).
    • Thiazole Substituent : Pyridin-3-ylmethyl (vs. ethyl).
  • Pyridinylmethyl may enhance hydrogen bonding capacity compared to ethyl .
Key Analog 2 : N-(3-benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline ()
  • Differences: Aniline Substituent: Nitro (–NO₂) (vs. ethoxy). Thiazole Substituent: Benzyl (vs. ethyl) and 4-nitrophenyl (vs. pyrrolidinylsulfonylphenyl).
  • Implications :
    • Nitro groups are strongly electron-withdrawing, reducing metabolic stability compared to ethoxy’s electron-donating nature.
    • Benzyl groups may increase lipophilicity, affecting membrane permeability .
Key Analog 3 : (Z)-N-(4-(3-(azepan-1-ylsulfonyl)phenyl)-3-(2-methoxyethyl)thiazol-2(3H)-ylidene)aniline ()
  • Differences :
    • Sulfonyl Group : Azepane-1-sulfonyl (7-membered ring vs. pyrrolidine’s 5-membered).
    • Thiazole Substituent : 2-Methoxyethyl (vs. ethyl).
  • Implications: The larger azepane ring may enhance lipophilicity and alter steric interactions.

Physicochemical Properties

Property Target Compound Analog 1 () Analog 3 ()
Molecular Weight ~548.7 g/mol* 548.7 g/mol 548.7 g/mol (estimated)
Sulfonyl Group Size Pyrrolidine (5-membered) Piperidine (6-membered) Azepane (7-membered)
Key Substituent Ethoxy Pyridinylmethyl Methoxyethyl
LogP (Estimated) ~3.5 ~3.8 ~3.2

*Estimated based on analogs due to lack of explicit data.

Biological Activity

The compound 4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The compound's structure can be represented as follows:

C19H24N4O4S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{4}\text{S}

This structure includes an ethoxy group, a thiazole ring, and a pyrrolidine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Cell Lines Tested : Various derivatives have shown efficacy against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and TK-10 (kidney cancer) with IC50 values ranging from 5 to 20 µM in some cases.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored:

  • In Vitro Studies : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in macrophage cell lines treated with the compound.
  • Animal Models : Inflammation-induced models showed reduced edema and inflammatory markers when treated with similar thiazole derivatives.

Neuroprotective Properties

Neuroprotective effects have been noted in studies involving organotypic hippocampal slices:

  • Mechanism : The compound appears to protect neurons from excitotoxicity induced by kainic acid through modulation of the PI3K/AKT signaling pathway.

Table 1: Summary of Biological Activities

Activity TypeEffectModel UsedIC50/EC50 (µM)
AnticancerInduces apoptosisMCF-7, HT-29, TK-105 - 20
Anti-inflammatoryReduces cytokine levelsMacrophage cell linesNot specified
NeuroprotectionProtects against excitotoxicityOrganotypic hippocampal slices1 - 10

Case Studies

  • Anticancer Study :
    A study conducted on a series of thiazole derivatives demonstrated that specific modifications at the aniline position significantly enhanced their anticancer properties. The study reported that compounds with a pyrrolidine sulfonamide group exhibited increased cytotoxicity against various cancer cell lines compared to their analogs without this modification.
  • Neuroprotection Study :
    Research involving the neuroprotective effects of related compounds showed that treatment with these derivatives could significantly decrease neuronal death in models of oxidative stress. The protective mechanism was attributed to the activation of survival pathways mediated by AKT signaling.

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